N-(4-Aminophenyl)-2-isopropoxybenzamide
Overview
Description
“N-(4-Aminophenyl)-2-isopropoxybenzamide” is a compound that contains an amide group (-CONH2), an isopropoxy group (-OCH(CH3)2), and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugation of the amide group. The presence of the amide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the amino group can be involved in reactions with acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of polar groups like the amide and amino groups would likely make it somewhat soluble in water .Scientific Research Applications
Antioxidant Activity and Electrochemical Oxidation :
- N-(4-Aminophenyl)-2-isopropoxybenzamide and its derivatives exhibit antioxidant activity by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity. A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides and proposed reaction mechanisms.
Antiprotozoal Activity :
- Derivatives of this compound have been studied for their antiprotozoal activity. Martínez et al. (2014) found that certain derivatives displayed activity against parasites like Plasmodium falciparum and Trypanosoma brucei.
Biosensor Development :
- In biosensor technology, Karimi-Maleh et al. (2014) developed a biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam.
Polymer Synthesis :
- The chemical has been used in the synthesis of novel polymers. Mehdipour-Ataei et al. (2004) synthesized new polyimides using a derivative, demonstrating the compound's utility in materials science.
Molecular Structure Analysis :
- Its molecular structure has been analyzed to understand intermolecular interactions, as shown in a study by Karabulut et al. (2014).
Psychotropic Properties :
- The psychotropic effects of derivatives were explored by Podolsky et al. (2017), who found that certain compounds exhibit sedative and anti-amnesic activities.
Synthesis of Antiviral Compounds :
- In the field of virology, Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives with anti-EV 71 activities.
Antibacterial Properties :
- The compound and its derivatives have shown potential antibacterial properties. For example, Ravichandiran et al. (2015) synthesized derivatives with significant antibacterial activity.
Cancer Cell Inhibition :
- Studies like the one by Yan et al. (2015) have explored the potential of derivatives in inhibiting the proliferation of cancer cells.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-aminophenyl)-2-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYBGICSSLFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.